molecular formula C15H8N2O2 B11865826 Indolo[1,2-b][2,7]naphthyridine-6,12-dione CAS No. 88207-32-3

Indolo[1,2-b][2,7]naphthyridine-6,12-dione

Cat. No.: B11865826
CAS No.: 88207-32-3
M. Wt: 248.24 g/mol
InChI Key: ZAAVVVZEVRJAKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indolo[1,2-b][2,7]naphthyridine-6,12-dione is a complex organic compound known for its unique structure and diverse applications in scientific research This compound is characterized by its fused ring system, which includes both indole and naphthyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indolo[1,2-b][2,7]naphthyridine-6,12-dione typically involves multi-step organic reactions. One common method involves the condensation of 3,4-pyridinedicarboxylic anhydride with an appropriate indole derivative under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures (around -78°C to -100°C) to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques such as column chromatography to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

Indolo[1,2-b][2,7]naphthyridine-6,12-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms in the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can further undergo functionalization to yield a wide range of biologically active compounds .

Mechanism of Action

The mechanism of action of Indolo[1,2-b][2,7]naphthyridine-6,12-dione primarily involves its interaction with DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerase enzymes, leading to the inhibition of DNA replication and transcription. Additionally, the compound’s ability to undergo redox reactions allows it to generate reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indolo[1,2-b][2,7]naphthyridine-6,12-dione stands out due to its unique fused ring structure, which imparts distinct electronic properties and enhances its ability to interact with biological molecules

Properties

CAS No.

88207-32-3

Molecular Formula

C15H8N2O2

Molecular Weight

248.24 g/mol

IUPAC Name

indolo[1,2-b][2,7]naphthyridine-6,12-dione

InChI

InChI=1S/C15H8N2O2/c18-14-10-3-1-2-4-12(10)17-13(14)7-9-5-6-16-8-11(9)15(17)19/h1-8H

InChI Key

ZAAVVVZEVRJAKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=NC=C4)C(=O)N23

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.